molecular formula C18H16O4 B1197938 Butantrone CAS No. 75464-11-8

Butantrone

Cat. No. B1197938
Key on ui cas rn: 75464-11-8
M. Wt: 296.3 g/mol
InChI Key: AHZXFRRDQXXPJD-UHFFFAOYSA-N
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Patent
US04299846

Procedure details

28.6 g (0.27 moles) butyryl chloride is added, while stirring, to a mixture containing 50.9 g (0.225 moles) anthraline in 1575 ml benzene and 27.5 ml pyridine. The reaction mixture is cooked using a return condenser for 10 hours while stirring. The solution is filtered and the filrate is evaporated dry under a lowered pressure. The residue is crystallized out from acetic acid. Yield 17.0 g (25.5% of the theoretical).
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
1575 mL
Type
solvent
Reaction Step Two
Quantity
27.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH2:2][CH2:3][CH3:4].[CH:7]1[CH:8]=[C:9]2[CH2:23][C:17]3[CH:18]=[CH:19][CH:20]=[C:21]([OH:22])[C:16]=3[C:14](=[O:15])[C:10]2=[C:11]([OH:13])[CH:12]=1>C1C=CC=CC=1.N1C=CC=CC=1>[OH:22][C:21]1[C:16]2[C:14](=[O:15])[C:10]3[C:9](=[CH:8][CH:7]=[CH:12][C:11]=3[OH:13])[CH:23]([C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[C:17]=2[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Two
Name
Quantity
50.9 g
Type
reactant
Smiles
C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
Name
Quantity
1575 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
27.5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring, to a mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 10 hours
Duration
10 h
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the filrate is evaporated
CUSTOM
Type
CUSTOM
Details
dry under a lowered pressure
CUSTOM
Type
CUSTOM
Details
The residue is crystallized out from acetic acid

Outcomes

Product
Name
Type
Smiles
OC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)O)C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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